Eperezolid

描述

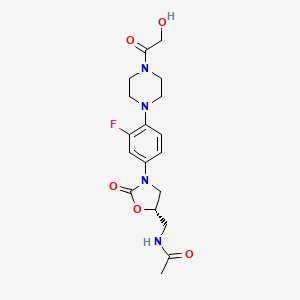

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWTRCFFSTNMG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168028 | |

| Record name | Eperezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165800-04-4 | |

| Record name | Eperezolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165800-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperezolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPEREZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C460ZSU1OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Eperezolid on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperezolid, a member of the oxazolidinone class of antibiotics, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Its unique mechanism of action, targeting the bacterial ribosome at a novel site, has made it a subject of intense research. This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of this compound's binding to the bacterial ribosome. Through a detailed examination of its binding site, its inhibitory effects on protein synthesis, and the experimental methodologies used to elucidate these processes, this document serves as a critical resource for researchers and professionals in the field of antibiotic drug development.

Introduction

The rise of antibiotic resistance poses a formidable threat to global public health. The oxazolidinones, a synthetic class of antimicrobials, have emerged as a crucial therapeutic option, particularly against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound, an early member of this class, has been instrumental in defining the mechanism of action for this important group of antibiotics. This guide delves into the core of this compound's activity: its targeted inhibition of bacterial protein synthesis through a direct interaction with the ribosome.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by inhibiting the initiation phase of bacterial protein synthesis[1]. Unlike many other ribosome-targeting antibiotics that interfere with the elongation or termination steps, this compound prevents the formation of a functional 70S initiation complex, a crucial first step in the translation of mRNA into protein[2].

Binding to the 50S Ribosomal Subunit

Biochemical studies have unequivocally demonstrated that this compound selectively binds to the large 50S ribosomal subunit of bacterial ribosomes[3][4][5]. It shows no specific binding to the 30S subunit[6]. This interaction is reversible and occurs with a 1:1 stoichiometry.

The this compound Binding Site

The binding site for this compound is located at the peptidyl transferase center (PTC) on the 50S subunit, a critical region responsible for peptide bond formation. While this compound binds near the P-site, its mechanism is distinct from classical P-site inhibitors[3][4]. The binding pocket for oxazolidinones is primarily composed of 23S ribosomal RNA (rRNA) from Domain V[7].

Cross-linking and Footprinting Studies:

In vivo cross-linking studies using photoactive analogs of oxazolidinones have identified specific interaction points within the ribosome. A key cross-link has been mapped to the universally conserved nucleotide A2602 of the 23S rRNA[8]. Furthermore, these studies revealed cross-links to the ribosomal protein L27, suggesting its proximity to the drug's binding site[8].

Chemical footprinting experiments with oxazolidinone derivatives have provided a more detailed map of the binding site, revealing interactions with several nucleotides in Domain V of the 23S rRNA[9][10].

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with the bacterial ribosome.

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | ~20 µM | Escherichia coli 50S ribosomal subunits | [3][4][6] |

Table 1: Binding Affinity of this compound

| Assay | IC50 | Conditions | Reference |

| Cell-free transcription-translation | 2.5 µM | E. coli S30 extract | [11][12][13] |

| In vitro translation (MS2 RNA) | 20 µM | E. coli S30 extract, 32 µg/ml RNA | [11] |

| In vitro translation (MS2 RNA) | 50 µM | E. coli S30 extract, 128 µg/ml RNA | [11] |

| In vitro protein translation | 30 µM | Oxacillin-sensitive S. aureus S30 extract | [14] |

| In vitro protein translation | 75 µM | Oxacillin-resistant S. aureus S30 extract | [14] |

Table 2: In Vitro Inhibition of Protein Synthesis by this compound

Experimental Protocols

Radiolabeled Ligand Binding Assay (Filter Binding)

This protocol is adapted from the methods described by Lin et al. (1997)[3][5].

Objective: To determine the binding affinity (Kd) of [14C]this compound to bacterial ribosomes.

Materials:

-

70S ribosomes or 50S ribosomal subunits from E. coli

-

[14C]this compound of known specific activity

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol)

-

GF/C glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures in a final volume of 50 µl containing a fixed concentration of ribosomes (e.g., 1 µM) and varying concentrations of [14C]this compound.

-

For determining non-specific binding, prepare a parallel set of reactions containing a large excess (e.g., 100-fold) of unlabeled this compound.

-

Incubate the reaction mixtures at 30°C for 30 minutes.

-

Rapidly filter the reactions through GF/C filters pre-soaked in binding buffer.

-

Wash the filters three times with 3 ml of ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Analyze the data using Scatchard analysis to determine the Kd and Bmax.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This protocol is based on the methods described by Shinabarger et al. (1997)[4][13].

Objective: To determine the IC50 of this compound for the inhibition of protein synthesis.

Materials:

-

E. coli S30 extract

-

DNA template (e.g., plasmid containing a reporter gene like β-galactosidase or luciferase) or mRNA template (e.g., MS2 phage RNA)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]methionine)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Set up IVTT reactions according to the S30 extract manufacturer's instructions.

-

Add varying concentrations of this compound to the reactions. Include a no-drug control.

-

Initiate the reactions by adding the DNA or mRNA template.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding NaOH to a final concentration of 0.5 N and incubate for 10 minutes at 37°C to hydrolyze charged tRNAs.

-

Precipitate the newly synthesized proteins by adding an equal volume of cold 10% TCA.

-

Incubate on ice for 30 minutes.

-

Collect the precipitated protein by vacuum filtration onto glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

Visualizations

Mechanism of Action of this compound

Caption: this compound's inhibitory action on bacterial translation initiation.

Experimental Workflow: Radiolabeled Ligand Binding Assay

Caption: Workflow for determining this compound binding affinity to ribosomes.

Logical Relationship: Competitive Inhibition

Caption: Competitive binding of this compound with other antibiotics.

Conclusion

This compound's mechanism of action, centered on the inhibition of translation initiation via binding to a unique site on the 50S ribosomal subunit, distinguishes it from many other classes of antibiotics. The detailed understanding of its interaction with the ribosomal machinery, as outlined in this guide, provides a solid foundation for the rational design of new oxazolidinone derivatives with improved efficacy and a broader spectrum of activity. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers dedicated to overcoming the challenge of antibiotic resistance. Continued investigation into the subtle molecular interactions between oxazolidinones and their ribosomal target will undoubtedly pave the way for the development of next-generation antibacterial agents.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics [escholarship.org]

- 6. Resistance to linezolid caused by modifications at its binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for structural modeling of antibody to human leukocyte antigen interaction using discovery and targeted cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 13. biovis.net [biovis.net]

- 14. m.youtube.com [m.youtube.com]

Synthesis and Antibacterial Activity of Eperezolid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eperezolid is a synthetic oxazolidinone antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Like other members of its class, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis at the initiation phase, a mechanism distinct from many other antibiotic classes.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound, its antibacterial activity, and the experimental protocols employed in its evaluation.

Chemical Synthesis of this compound

The synthesis of this compound, systematically named (S)-N-[[3-[3-Fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, is a multi-step process that can be accomplished through various synthetic routes.[3][4] A convergent synthesis strategy is often employed, involving the preparation of key intermediates that are then coupled to form the final molecule.[3]

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route based on reported methodologies.[3][4]

Step 1: Synthesis of N-(3-Fluoro-4-aminophenyl)acetamide

-

To a solution of 3-fluoro-4-nitroaniline in a suitable solvent such as ethyl acetate, add acetic anhydride and a catalytic amount of a non-nucleophilic base like triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Reduce the nitro group using a reducing agent like Raney Nickel and hydrazine hydrate in ethanol.[3]

-

Monitor the reaction by TLC. Upon completion, filter the catalyst and concentrate the filtrate to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of (R)-5-(hydroxymethyl)-3-(3-fluoro-4-aminophenyl)oxazolidin-2-one

-

React the N-(3-Fluoro-4-aminophenyl)acetamide with (R)-glycidyl butyrate in the presence of a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures.[5]

-

The reaction involves the opening of the epoxide ring and subsequent cyclization to form the oxazolidinone ring.

-

Quench the reaction carefully and extract the product.

-

Purify the intermediate by column chromatography.

Step 3: Synthesis of (S)-N-[[3-(3-Fluoro-4-(piperazin-1-yl)phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

-

Introduce the piperazine moiety by reacting the product from Step 2 with piperazine under suitable coupling conditions.

-

Protect the secondary amine of the piperazine if necessary.

Step 4: Final Acetylation to Yield this compound

-

React the product from Step 3 with 2-chloroacetyl chloride or a similar acetylating agent in the presence of a base to introduce the hydroxyacetyl group onto the piperazine ring.

-

Deprotect if necessary.

-

The final step involves the N-acetylation of the primary amine on the oxazolidinone side chain using acetic anhydride.[3]

-

Purify the final compound, this compound, using column chromatography or recrystallization to obtain a high-purity product.[6]

Synthesis Workflow for this compound

Caption: A generalized workflow for the chemical synthesis of this compound.

Antibacterial Activity of this compound

This compound demonstrates potent antibacterial activity primarily against Gram-positive bacteria. Its efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Data on Antibacterial Activity

The following tables summarize the MIC values of this compound against various bacterial species as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1 - 4 | [6] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 - 4 | [6] |

| Coagulase-Negative Staphylococci | - | 1 - 4 | [6] |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 1 - 4 | [6][7] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1 - 2 | [7] |

| Enterococcus faecium | Vancomycin-Susceptible (VSE) | 1 - 4 | [6][7] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 - 2 | [7] |

| Streptococcus pneumoniae | Penicillin-Resistant | - | [1] |

| Anaerobic Gram-Positive Organisms | - | 0.25 - 4 | [8] |

| Peptostreptococcus spp. | - | ≤0.25 - 1 | [8] |

| Propionibacterium spp. | - | ≤0.25 - 1 | [8] |

| Clostridium spp. | - | ≤0.25 - 8 | [8] |

Table 2: 50% Inhibitory Concentration (IC50) of this compound in In Vitro Translation Systems

| System | IC50 (µM) | Reference |

| E. coli S30 transcription-translation | 2.5 | [1][2] |

| S. aureus S30 transcription-translation | ~8 | [1] |

| E. coli S30 translation (32 µg/mL MS2 RNA) | 20 | [2] |

| E. coli S30 translation (128 µg/mL MS2 RNA) | 50 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using standard methods such as broth microdilution or agar dilution.[9][10]

Broth Microdilution Method

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Preparation of Microtiter Plates: Serially dilute the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Agar Dilution Method

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial twofold dilutions of this compound.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth.

Experimental Workflow for MIC Determination

Caption: A workflow illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

This compound belongs to the oxazolidinone class of antibiotics and functions by inhibiting bacterial protein synthesis.[1][2][11] The primary target of this compound is the 50S ribosomal subunit.[12][13]

Signaling Pathway: Inhibition of Protein Synthesis Initiation

This compound binds to the 23S rRNA of the 50S ribosomal subunit, near the peptidyl transferase center.[12] This binding event prevents the formation of the initiation complex, which is a crucial first step in protein synthesis. The initiation complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator transfer RNA (fMet-tRNA). By interfering with the assembly of this complex, this compound effectively halts the production of bacterial proteins, leading to a bacteriostatic effect.[1][2]

Mechanism of Action of this compound

Caption: Diagram illustrating how this compound inhibits bacterial protein synthesis initiation.

References

- 1. Agar dilution - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Direct Susceptibility Testing of Positive Blood Cultures by Using Sensititre Broth Microdilution Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. A novel and expeditious synthesis of oxazolidinone drugs linezolid and this compound | Semantic Scholar [semanticscholar.org]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. researchgate.net [researchgate.net]

Eperezolid: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eperezolid is a synthetic antibiotic belonging to the oxazolidinone class, a group of protein synthesis inhibitors effective against a range of Gram-positive bacteria.[1][2] Developed by Pharmacia & Upjohn (now part of Pfizer), this compound (formerly U-100592) was a clinical candidate alongside the well-known oxazolidinone, linezolid.[3][4] Although linezolid was ultimately selected for further development due to a superior pharmacokinetic profile, this compound remains a significant compound for research into oxazolidinone antibiotics and their mechanism of action.[5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, complete with detailed experimental protocols and visualizations to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a core oxazolidinone ring structure, which is essential for its antibacterial activity. The key structural features include an N-aryl substituent and an acetamidomethyl group at the C-5 position.[7]

| Property | Value | Reference |

| IUPAC Name | N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | [2] |

| CAS Number | 165800-04-4 | [8] |

| Molecular Formula | C18H23FN4O5 | [7] |

| Molecular Weight | 394.4 g/mol | [1] |

| SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | [9] |

| Density | 1.37 g/cm³ | [8] |

| Boiling Point | 701.2ºC at 760 mmHg | [8] |

| Solubility | Insoluble in water and ethanol; ≥14.05 mg/mL in DMSO | [10] |

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria.[1][11] Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones act at a very early stage of translation.[1][12]

The primary target of this compound is the 50S ribosomal subunit.[9][11] It binds to a specific site on the 23S rRNA of the 50S subunit, near the peptidyl transferase center.[9][12] This binding event prevents the formation of a functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis.[5] Specifically, the binding of this compound interferes with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site, thereby blocking the formation of the first peptide bond.[11][12]

It is important to note that this compound does not inhibit the formation of N-formylmethionyl-tRNA, nor does it affect the elongation or termination phases of translation.[1] The binding of this compound to the ribosome can be competitively inhibited by chloramphenicol and lincomycin, suggesting an overlapping binding site.[9] However, its mechanism is distinct as it does not inhibit the puromycin reaction, indicating no direct effect on peptidyl transferase activity.[9][12]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[13]

Minimum Inhibitory Concentrations (MICs)

| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | 1 - 4 | 2 | [14] |

| Staphylococcus aureus (methicillin-resistant) | 1 - 4 | 2 | [14] |

| Enterococcus faecalis | 0.5 - 4 | 2 | [14] |

| Enterococcus faecium (vancomycin-resistant) | 0.5 - 4 | 2 | [14] |

| Streptococcus pneumoniae (penicillin-resistant) | Not specified | Not specified | [13] |

| Propionibacterium acnes | <2 | <2 | [10] |

| Peptostreptococcus spp. | <2 | <2 | [10] |

| Clostridium perfringens | <2 | <2 | [10] |

| Clostridium difficile | <2 | <2 | [10] |

| Bacteroides fragilis | Not specified | 16 | [10] |

| Mycobacterium tuberculosis | 0.125 - 0.5 | Not specified | [5] |

In Vitro Inhibitory Activity

This compound is a potent inhibitor of cell-free transcription-translation in E. coli.[1]

| Assay | IC50 (µM) | Conditions | Reference |

| Cell-free transcription-translation (E. coli S30 extract) | 2.5 | - | [1] |

| In vitro translation (MS2 phage RNA, 32 µg/mL) | 20 | E. coli S30 extract | [1] |

| In vitro translation (MS2 phage RNA, 128 µg/mL) | 50 | E. coli S30 extract | [1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]

a. Materials:

-

This compound stock solution (e.g., 1280 µg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Spectrophotometer

-

Incubator (35 ± 2 °C)

b. Methodology:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours) on a non-selective agar plate, suspend several colonies in sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well.

-

Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

In Vitro Translation Inhibition Assay

This protocol is a generalized procedure based on methods used for studying oxazolidinones.[1][12]

a. Materials:

-

E. coli S30 extract for in vitro translation

-

Premix solution containing amino acids (without methionine), buffers, and energy sources

-

[35S]-methionine

-

MS2 phage RNA (or other suitable mRNA template)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

b. Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E. coli S30 extract, premix solution, and MS2 phage RNA.

-

Add varying concentrations of this compound to different tubes. Include a control with no antibiotic.

-

-

Initiation and Incubation:

-

Initiate the translation reaction by adding [35S]-methionine.

-

Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes).

-

-

Precipitation and Filtration:

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated [35S]-methionine.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.

-

Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

-

Competitive Ribosome Binding Assay

This protocol outlines a competitive binding assay to determine the interaction of this compound with the ribosome.[9][11]

a. Materials:

-

Purified E. coli 70S ribosomes or 50S ribosomal subunits

-

Radiolabeled this compound ([14C]-eperezolid)

-

Unlabeled this compound and other competitor antibiotics (e.g., chloramphenicol, lincomycin)

-

Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

-

Nitrocellulose membranes

-

Washing buffer

-

Scintillation counter

b. Methodology:

-

Binding Reaction:

-

In a reaction tube, combine the ribosomes (or 50S subunits), binding buffer, and a fixed concentration of [14C]-eperezolid.

-

For competition experiments, add increasing concentrations of unlabeled this compound or other competitor antibiotics.

-

Incubate the mixture under appropriate conditions (e.g., 37 °C for 15-30 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the membrane.

-

Wash the membrane with cold washing buffer to remove unbound [14C]-eperezolid.

-

-

Quantification:

-

Dry the membrane and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled this compound).

-

For competition assays, plot the percentage of [14C]-eperezolid binding against the concentration of the competitor to determine the Ki (inhibitory constant).

-

Scatchard analysis can be used to determine the dissociation constant (Kd) and the number of binding sites.

-

Conclusion

This compound is a well-characterized oxazolidinone antibiotic that has played a crucial role in understanding the mechanism of action of this important class of drugs. Although not commercialized, its potent in vitro activity against clinically relevant Gram-positive pathogens and its distinct mechanism of inhibiting protein synthesis initiation make it a valuable tool for researchers in microbiology and drug discovery. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the properties and potential applications of this compound and other oxazolidinone antibiotics.

References

- 1. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 6. youtube.com [youtube.com]

- 7. Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biojournals.us [biojournals.us]

- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EUCAST: MIC Determination [eucast.org]

Eperezolid (PNU-100592): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eperezolid (PNU-100592) is a member of the oxazolidinone class of antibiotics, developed by Pharmacia & Upjohn in the 1990s.[1] Like other oxazolidinones, it inhibits bacterial protein synthesis, showing potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] Despite promising preclinical and early clinical findings, its development was discontinued, primarily due to a less favorable safety profile compared to its close analogue, linezolid, specifically a higher incidence of thrombocytopenia.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, in vitro and in vivo activity, and the ultimate discontinuation of this compound's development.

Discovery and Medicinal Chemistry

The development of this compound emerged from research aimed at finding novel antibacterial agents with activity against multi-drug-resistant Gram-positive bacteria.[1] The oxazolidinone scaffold was identified as a promising starting point. Early compounds in this class, such as DuP-721, demonstrated antibacterial activity but were associated with toxicity issues, including bone marrow suppression in animal studies.[1]

The medicinal chemistry efforts at Pharmacia & Upjohn focused on modifying the oxazolidinone core to enhance antibacterial potency while improving the safety profile. This led to the synthesis of this compound and linezolid. A key structure-activity relationship (SAR) finding was the importance of the N-acetyl group on the methylamine side chain at the C-5 position of the oxazolidinone ring for potent antibacterial activity.[1]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis.[5][6][7] It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[5] This binding event prevents the formation of the functional 70S initiation complex, a crucial step in the translation process.[6] While its binding site overlaps with that of other antibiotics like chloramphenicol and lincomycin, its mechanism is distinct, as it does not inhibit peptidyl transferase activity directly.[5]

dot

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including drug-resistant strains. Its activity was generally comparable to or slightly better than linezolid against some organisms.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism (No. of Isolates) | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |

| Staphylococcus aureus (200) | 0.5 - 4.0 | 2.0 | 2.0 |

| Coagulase-negative staphylococci (100) | 0.5 - 2.0 | 1.0 | 2.0 |

| Enterococcus faecalis (25) | 1.0 - 4.0 | 1.0 | 4.0 |

| Enterococcus faecium (25) | 0.5 - 4.0 | 2.0 | 2.0 |

| Anaerobic Gram-positive organisms | 0.25 - 4.0 | - | - |

| Peptostreptococcus spp. | ≤0.25 - 1.0 | - | - |

| Propionibacterium spp. | ≤0.25 - 1.0 | - | - |

| Data compiled from references[2][3][]. |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound was determined using the broth microdilution method according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).[2]

dot

Caption: Workflow for MIC determination.

Protocol Outline:

-

Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the organism.

In Vitro Protein Synthesis Inhibition Assay

The effect of this compound on bacterial protein synthesis was assessed using an in vitro transcription-translation assay with S30 extracts from E. coli.[6][7]

Protocol Outline:

-

Preparation of S30 Extract: An S30 extract containing ribosomes and other necessary components for protein synthesis is prepared from a suitable bacterial strain (e.g., E. coli).

-

Reaction Mixture: The reaction mixture typically contains the S30 extract, a DNA template (e.g., a plasmid encoding a reporter gene like β-galactosidase), amino acids (including a radiolabeled amino acid such as [35S]methionine), and an energy source (ATP, GTP).

-

Incubation with this compound: Various concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for transcription and translation to occur.

-

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified, typically by measuring the incorporation of the radiolabeled amino acid into acid-precipitable material (proteins).

-

Data Analysis: The concentration of this compound that inhibits protein synthesis by 50% (IC50) is calculated. This compound demonstrated an IC50 of 2.5 µM in an E. coli cell-free transcription-translation system.[6]

In Vivo Efficacy

This compound demonstrated efficacy in various animal models of infection, although its performance relative to linezolid was variable depending on the model and dosing regimen. In a rat intra-abdominal abscess model with E. faecium, intravenous this compound was effective in reducing bacterial densities.[9]

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical and Phase 1 studies. In a study with rats, plasma levels of linezolid were approximately two to three times greater than those of this compound when the same dose was administered intravenously or orally, respectively.[9] This suggests that this compound may have lower bioavailability or a higher clearance rate than linezolid in this species. Due to the discontinuation of its development, comprehensive pharmacokinetic data in humans has not been published.

Toxicology and Reason for Discontinuation

The development of this compound was halted after Phase 1 clinical trials due to a less favorable safety profile compared to linezolid. The primary concern was a greater propensity to cause thrombocytopenia (a reduction in platelet count).[4] This adverse effect is a known class effect of oxazolidinones and is thought to be related to the inhibition of mitochondrial protein synthesis.[4] Mitochondria in mammalian cells share similarities with bacterial ribosomes, and prolonged exposure to oxazolidinones can impair mitochondrial function, particularly in rapidly dividing cells like hematopoietic progenitors.[4] The more pronounced effect of this compound on platelet counts compared to linezolid suggested a narrower therapeutic window and a higher risk for this adverse event in a clinical setting.

dot

Caption: this compound's development pathway.

Conclusion

This compound was a potent oxazolidinone antibiotic with excellent in vitro activity against challenging Gram-positive pathogens. Its discovery and early development were part of a successful effort to identify novel antibiotics to combat antimicrobial resistance. However, its clinical development was ultimately terminated due to an unfavorable safety profile, specifically a higher risk of thrombocytopenia compared to the concurrently developed linezolid. The story of this compound highlights the critical importance of safety and tolerability in the drug development process and serves as a case study in the decision-making process when comparing two promising drug candidates. The insights gained from the development of this compound contributed to the successful registration and clinical use of linezolid, which has become an important therapeutic option for serious Gram-positive infections.

References

- 1. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound (PNU-100592) |CAS:165800-04-4 Probechem Biochemicals [probechem.com]

- 5. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

In Vitro Activity of Eperezolid Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of eperezolid, an oxazolidinone antibiotic, against a range of clinically relevant Gram-positive bacteria. The document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of the drug's mechanism of action and experimental workflows.

Introduction

This compound is a synthetic antibiotic belonging to the oxazolidinone class, which is effective against a variety of Gram-positive pathogenic bacteria.[1][2] This class of antimicrobials is particularly noted for its activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] this compound exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis, a mechanism distinct from many other classes of antibiotics.[2][3] This guide synthesizes available in vitro data to serve as a resource for researchers and professionals in the field of drug development.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various Gram-positive bacteria from published studies.

Table 1: In Vitro Activity of this compound against Staphylococci

| Organism | Resistance Phenotype | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | - | 1 - 4 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 200 | - | - | 1 - 4 |

| Staphylococcus aureus | ATCC 29213 (Parental Strain) | 1 | 2 | - | - |

| Staphylococcus aureus | SA31593 (this compound-Resistant) | 1 | 32 | - | - |

| Coagulase-Negative Staphylococci | Methicillin-Susceptible | 100 | - | - | 1 - 4 |

| Coagulase-Negative Staphylococci | Methicillin-Resistant | 100 | - | - | 1 - 4 |

Data compiled from multiple sources.[3][5]

Table 2: In Vitro Activity of this compound against Enterococci

| Organism | Resistance Phenotype | No. of Isolates | MIC (µg/mL) |

| Enterococcus faecalis | Vancomycin-Susceptible | - | 2 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | 2 |

Data compiled from multiple sources.[6][7]

Table 3: In Vitro Activity of this compound against Anaerobic Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) |

| Peptostreptococcus spp. | - | ≤0.25 - 1 |

| Propionibacterium spp. | - | ≤0.25 - 1 |

| Clostridium spp. | - | ≤0.25 - 8 |

| Viridans streptococci | - | 1 - 2 |

Data compiled from multiple sources.[1]

Experimental Protocols

The following sections detail the standardized methodologies used to determine the in vitro activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using broth microdilution or agar dilution methods, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Broth Microdilution Protocol:

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Protocol:

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Reading: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11]

Protocol:

-

Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to this compound: this compound is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

-

Sampling over Time: Aliquots are removed from each suspension at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Viable Cell Counting: The samples are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound and compared to the growth control. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction. Studies have shown this compound to be bacteriostatic in action.[3]

Visualizations

Mechanism of Action

This compound inhibits the initiation of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex with messenger RNA and the 30S ribosomal subunit. This action halts the production of essential bacterial proteins.

Caption: this compound's mechanism of action: Inhibition of protein synthesis initiation.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of this compound using the broth microdilution method.

Caption: Workflow for determining the MIC of this compound via broth microdilution.

Experimental Workflow: Time-Kill Assay

This diagram outlines the process of conducting a time-kill assay to evaluate the dynamic activity of this compound against a bacterial strain.

Caption: Workflow for conducting a time-kill assay with this compound.

References

- 1. In vitro activity of linezolid and this compound, two novel oxazolidinone antimicrobial agents, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. apexbt.com [apexbt.com]

- 5. Ribosomes from an Oxazolidinone-Resistant Mutant Confer Resistance to this compound in a Staphylococcus aureus Cell-Free Transcription-Translation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activities of the Oxazolidinones Linezolid and this compound in Experimental Intra-Abdominal Abscess Due to Enterococcus faecalis or Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activities of the oxazolidinones linezolid and this compound in experimental intra-abdominal abscess due to Enterococcus faecalis or vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

- 10. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 11. emerypharma.com [emerypharma.com]

Eperezolid's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eperezolid (formerly U-100592) is a member of the oxazolidinone class of antibiotics, synthetic antimicrobial agents that inhibit bacterial protein synthesis.[1] This class is significant for its activity against a range of multidrug-resistant Gram-positive organisms. Preliminary studies also indicated that this compound possesses activity against anaerobic bacteria, which are common causes of serious infections, including intra-abdominal and skin and soft tissue infections. This technical guide provides an in-depth overview of the spectrum of activity of this compound against clinically relevant anaerobic bacteria, detailing its in vitro efficacy, mechanism of action, and the methodologies used for its evaluation.

In Vitro Spectrum of Activity

The in vitro activity of this compound against a variety of anaerobic bacteria has been evaluated, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The data consistently demonstrates that this compound is potent against many anaerobic Gram-positive organisms, while its activity against Gram-negative anaerobes is more variable and generally less potent than that of its successor, linezolid.

Data Presentation

The following tables summarize the quantitative data on the in vitro activity of this compound against a range of anaerobic bacteria.

Table 1: In Vitro Activity of this compound Against Gram-Positive Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Peptostreptococcus spp. | 143 (total anaerobes) | ≤0.25 - 1 | - | - | [1] |

| Propionibacterium spp. | 143 (total anaerobes) | ≤0.25 - 1 | - | - | [1] |

| Clostridium spp. | 143 (total anaerobes) | ≤0.25 - 8 | - | - | [1] |

| Viridans streptococci | 143 (total anaerobes) | 1 - 2 | - | - | [1] |

Table 2: In Vitro Activity of this compound Against Gram-Negative Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Bacteroides species | 143 (total anaerobes) | Generally 2- to 8-fold less active than linezolid (linezolid MIC range: 2-8) | - | - | [1] |

| Fusobacterium species | 143 (total anaerobes) | ≤0.25 - 0.5 | - | - | [1] |

| Mobiluncus species | 143 (total anaerobes) | ≤0.25 - 0.5 | - | - | [1] |

| Prevotella intermedia | 143 (total anaerobes) | ≤0.25 - 0.5 | - | - | [1] |

| Porphyromonas asaccharolytica | 143 (total anaerobes) | ≤0.25 - 0.5 | - | - | [1] |

Mechanism of Action

This compound, like other oxazolidinones, inhibits bacterial protein synthesis at a very early stage: the initiation phase.[2] This mechanism is distinct from other protein synthesis inhibitors, which typically act on the elongation phase.

The key steps in the mechanism of action are as follows:

-

Binding to the 50S Ribosomal Subunit: this compound specifically binds to the 50S ribosomal subunit of the bacterial ribosome.[2]

-

Interference with Initiation Complex Formation: By binding to the 50S subunit, this compound prevents the formation of the initiation complex, which consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and formyl-methionyl-transfer RNA (fMet-tRNA).

-

Inhibition of Protein Synthesis: The disruption of the initiation complex formation effectively blocks the commencement of protein synthesis, leading to the inhibition of bacterial growth.

It has been shown that this compound's binding site is located on the 50S ribosomal subunit near the binding sites of chloramphenicol and lincomycin.[2] However, its mechanism is distinct as it does not inhibit the peptidyl transferase reaction.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on bacterial protein synthesis.

Experimental Protocols

The in vitro activity data presented in this guide was primarily generated using the standard agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Susceptibility Testing Protocol (Based on CLSI M11-A8)

This protocol outlines the general steps for determining the MIC of this compound against anaerobic bacteria.

-

Preparation of Antimicrobial Stock Solution:

-

A stock solution of this compound is prepared at a high concentration in a suitable solvent.

-

Serial twofold dilutions of the stock solution are made to achieve the desired final concentrations in the agar.

-

-

Preparation of Agar Plates:

-

Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium.

-

The appropriate volume of each antimicrobial dilution is added to molten and cooled agar.

-

The agar is then poured into petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.

-

-

Inoculum Preparation:

-

Anaerobic bacteria are grown in an appropriate broth medium (e.g., supplemented thioglycolate broth) or on solid media in an anaerobic environment.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.

-

-

Inoculation of Plates:

-

The standardized bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator (e.g., a Steers replicator).

-

-

Incubation:

-

The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

-

-

Determination of MIC:

-

The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria. A faint haze or a single colony is disregarded.

-

-

Quality Control:

-

Reference strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741, and Clostridium difficile ATCC 700057) are included in each run to ensure the accuracy and reproducibility of the results.

-

Experimental Workflow Diagram

References

- 1. In vitro activity of linezolid and this compound, two novel oxazolidinone antimicrobial agents, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

Eperezolid: A Technical Overview of its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eperezolid (also known as PNU-100592) is a member of the oxazolidinone class of antibiotics, which act by inhibiting bacterial protein synthesis.[1] Developed by Pharmacia & Upjohn Inc., it was one of the early clinical candidates in this class, alongside the now widely used linezolid.[2] Like other oxazolidinones, this compound targets the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, a mechanism distinct from many other protein synthesis inhibitors. Although it showed promising in vitro and in vivo activity against a range of Gram-positive bacteria, including resistant strains, its clinical development was discontinued. This technical guide provides a comprehensive overview of the available pharmacokinetic and oral bioavailability data for this compound, drawing from preclinical and early-phase clinical studies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in both animal models and early-phase human clinical trials. While the publicly available data is not as extensive as for its successor, linezolid, a general understanding of its absorption, distribution, metabolism, and excretion (ADME) profile can be compiled.

Preclinical Pharmacokinetics

Studies in animal models provided the initial characterization of this compound's pharmacokinetic profile.

Data Presentation: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose and Route | Cmax (mg/L) | Tmax (h) | Half-life (t½) (h) | AUC (mg·h/L) | Oral Bioavailability (%) | Reference |

| Rat | 25 mg/kg (oral) | Lower than linezolid | - | - | - | - | [3] |

| Rat | 25 mg/kg (IV) | Lower than linezolid | - | ~6 (for oxazolidinones) | - | - | [3][4] |

| Mouse | 1.3 mg/kg/day (oral) | - | - | - | - | - | [3] |

| Mouse | 12.5 mg/kg/day (oral) | - | - | - | - | - | [3] |

Note: Much of the detailed preclinical pharmacokinetic data for this compound is presented in comparison to linezolid, with specific quantitative values for this compound often not explicitly stated in the available literature.

Clinical Pharmacokinetics

This compound underwent Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile.

Data Presentation: Human Pharmacokinetic Parameters of this compound (Oral Administration)

| Dose | Cmax (mg/L) | Trough Concentration (mg/L) | AUC | Half-life (t½) | Key Observations | Reference |

| 50 - 1000 mg (single oral doses) | Dose-proportional increase | - | Dose-proportional increase | Shorter than linezolid | Well-tolerated | [2][5] |

| 1000 mg (multiple doses) | 6.28 | 1.62 | - | - | - | [6] |

Oral Bioavailability

This compound was developed for both oral and intravenous administration, with oral bioavailability being a key attribute.[1] Preclinical and clinical studies confirmed that this compound is absorbed orally. In a rat model, plasma levels of this compound were detectable after oral administration, although they were approximately three times lower than those of linezolid at the same dose.[3]

In Phase I human studies, this compound demonstrated good oral absorption.[1] The dose-proportional increase in Cmax and AUC following single oral doses from 50 to 1000 mg further supports consistent oral absorption across this range.[2]

Experimental Protocols

The following sections detail the methodologies that can be inferred from the available literature for key experiments in determining the pharmacokinetics of this compound.

Animal Pharmacokinetic Studies

-

Animal Models: Studies were conducted in mice and rats to evaluate the in vivo efficacy and pharmacokinetics.[3]

-

Dosing: this compound was administered via both oral (p.o.) and intravenous (i.v.) routes. Doses in rats were typically around 25 mg/kg, while in mice, efficacy was assessed with daily oral doses.[3]

-

Sample Collection: Blood samples were collected at various time points post-administration to determine plasma drug concentrations.

-

Analytical Method: While not explicitly detailed for all studies, high-performance liquid chromatography (HPLC) is the standard method for quantifying oxazolidinones like this compound in biological matrices.[7]

Human Phase I Clinical Trials

-

Study Design: The studies were randomized, double-blind, and placebo-controlled, with a dose-escalating design.[2]

-

Participants: Healthy adult volunteers were enrolled in these studies.

-

Dosing Regimen: Participants received single or multiple oral doses of this compound, with single doses ranging from 50 mg to 1000 mg.[2][6]

-

Pharmacokinetic Sampling: Serial blood samples were collected over a dosing interval to determine the plasma concentration-time profile of this compound.

-

Bioanalytical Method: Plasma concentrations of this compound were likely measured using a validated HPLC method.

Visualizations

Experimental Workflow for Oral Bioavailability Assessment

Caption: Workflow for determining the oral bioavailability of this compound in a preclinical animal model.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: this compound's mechanism of action, inhibiting the formation of the 70S initiation complex.

Conclusion

This compound demonstrated key characteristics of a promising antibiotic, including good oral bioavailability and a mechanism of action effective against resistant Gram-positive pathogens. However, its development was ultimately halted, with linezolid being selected for further progression due to a superior pharmacokinetic profile, notably a longer half-life in humans.[5] The available data, though limited, provides valuable insights for researchers in the field of antibiotic development, particularly those working on the oxazolidinone scaffold. The comparative data with linezolid underscores the critical role of pharmacokinetic properties in the selection of clinical candidates.

References

- 1. Oxazolidinone antibacterial agents: development of the clinical candidates this compound and linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. academic.oup.com [academic.oup.com]

Eperezolid's Interaction with the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding of eperezolid, an oxazolidinone antibiotic, to the 50S ribosomal subunit. The document summarizes key quantitative data, details experimental methodologies, and visualizes the binding mechanism and experimental workflows, offering a comprehensive resource for researchers in antibiotic development and ribosomal biochemistry.

Core Interaction: this compound and the Ribosome

This compound exerts its antibacterial effect by inhibiting protein synthesis. This inhibition is achieved through specific binding to the 50S subunit of the bacterial ribosome.[1][2][3] This interaction occurs at or near the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation.[4] Notably, this compound's binding site overlaps with that of other antibiotics, such as chloramphenicol and lincomycin, leading to competitive binding.[1][2][3] However, the mechanism of action for this compound is distinct; it does not inhibit the peptidyl transferase reaction itself but rather interferes with an early stage of protein synthesis.[1][2]

Quantitative Binding Data

The affinity of this compound for the 50S ribosomal subunit has been quantified using various biophysical techniques. The following table summarizes the key binding parameters from radiolabeled binding assays and Nuclear Magnetic Resonance (NMR) spectroscopy studies.

| Parameter | Value | Method | Organism | Reference |

| Dissociation Constant (Kd) | ~20 µM | Radiolabeled Binding Assay ([¹⁴C]this compound) | Escherichia coli | [1][2][3][5] |

| Dissociation Constant (Kd) | 195 ± 40 µM | ¹H NMR Line Broadening | Escherichia coli | [6] |

| 50% Inhibitory Concentration (IC50) | 2.5 µM | In vitro Transcription-Translation (E. coli S30 extract) | Escherichia coli | [7][8] |

| 50% Inhibitory Concentration (IC50) | 30 µM | In vitro Protein Translation (S. aureus S30 extract - sensitive strain) | Staphylococcus aureus | [9] |

| 50% Inhibitory Concentration (IC50) | 75 µM | In vitro Protein Translation (S. aureus S30 extract - resistant strain) | Staphylococcus aureus | [9] |

Mechanism of Action: Inhibition of Translation Initiation

This compound's primary mechanism of action is the inhibition of the initiation phase of protein synthesis.[1][10] It specifically blocks the formation of the functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA).[10] By binding to the 50S subunit, this compound is thought to allosterically prevent the productive association of the initiator tRNA with the ribosome-mRNA complex, thereby halting the entire process of protein synthesis before the first peptide bond is formed.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the interaction of this compound with the 50S ribosomal subunit.

Radiolabeled Ligand Binding Assay

This assay quantifies the binding of radiolabeled this compound to ribosomes.

Materials:

-

[¹⁴C]this compound (e.g., 59.32 mCi/mg, 23.4 mCi/mmol)[1]

-

Purified 70S ribosomes, 50S and 30S subunits from E. coli or other bacteria of interest.

-

Binding Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT).

-

Unlabeled this compound for determining non-specific binding.

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/C).

Procedure:

-

Prepare reaction mixtures in the binding buffer containing a fixed concentration of ribosomes (e.g., 2.2 nmol/ml of 50S subunits) and varying concentrations of [¹⁴C]this compound.[1]

-

For each concentration of radiolabeled ligand, prepare a parallel set of reactions containing a high concentration (e.g., 1000-fold excess) of unlabeled this compound to determine non-specific binding.

-

Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Rapidly filter the reaction mixtures through glass fiber filters under vacuum to separate ribosome-bound from free [¹⁴C]this compound.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

In Vitro Transcription-Translation (IVTT) Assay

This functional assay measures the inhibitory effect of this compound on protein synthesis.

Materials:

-

Plasmid DNA template encoding a reporter gene (e.g., β-galactosidase or chloramphenicol acetyltransferase).[9][11]

-

Amino acid mixture, including a radiolabeled amino acid (e.g., [³⁵S]methionine).

-

ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase).

-

Buffer system (e.g., containing Tris-HCl, Mg(OAc)₂, NH₄Cl, DTT).

-

This compound at various concentrations.

-

Trichloroacetic acid (TCA) for protein precipitation.

Procedure:

-

Prepare the IVTT reaction mixtures containing the S30 extract, plasmid DNA, amino acid mixture (with [³⁵S]methionine), energy source, and buffer.

-

Add this compound at a range of concentrations to the reaction mixtures. Include a no-drug control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[11]

-

Stop the reactions by adding an equal volume of ice-cold 10% TCA to precipitate the newly synthesized proteins.

-

Heat the samples (e.g., at 90°C for 10 minutes) to hydrolyze aminoacyl-tRNAs.

-

Collect the precipitated protein on glass fiber filters and wash with cold 5% TCA and then ethanol.

-

Quantify the incorporated radioactivity on the filters using a scintillation counter.

-

Plot the percentage of protein synthesis inhibition against the this compound concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the binding and functional effects of an antibiotic like this compound on the ribosome.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Eperezolid: A Technical Guide to its Activity Against Multi-Drug Resistant Staphylococci

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperezolid (PNU-100592) is an oxazolidinone antibiotic, a class of synthetic antimicrobial agents that have demonstrated potent activity against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CoNS). This technical guide provides an in-depth overview of the antimicrobial activity of this compound against these challenging pathogens. It consolidates in vitro susceptibility data, details of its mechanism of action and resistance, and outlines key experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antibacterial agents.

In Vitro Activity of this compound Against Multi-Drug Resistant Staphylococci

This compound has demonstrated significant in vitro inhibitory activity against various staphylococcal species, irrespective of their susceptibility to methicillin.

Minimum Inhibitory Concentrations (MICs)

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against multi-drug resistant staphylococci.

| Organism | Resistance Profile | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) & Methicillin-Susceptible (MSSA) | 200 | Not Specified | Not Specified | 1 - 4 | [1] |

| Coagulase-Negative Staphylococci | Methicillin-Resistant & Methicillin-Susceptible | 100 | Not Specified | Not Specified | 1 - 4 | [1] |

| Staphylococcus aureus | Oxazolidinone-Susceptible (Parental Strain) | 1 | - | 2 | - | [2] |

| Staphylococcus aureus | Oxazolidinone-Resistant (Mutant Strain) | 1 | - | 32 | - | [2] |

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Time-Kill Kinetics

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Studies have consistently shown that this compound exhibits a bacteriostatic effect against Staphylococcus aureus. This means it inhibits bacterial growth rather than directly killing the bacteria. In time-kill studies, this compound, similar to linezolid, prevents the proliferation of staphylococci.

Post-Antibiotic Effect (PAE)